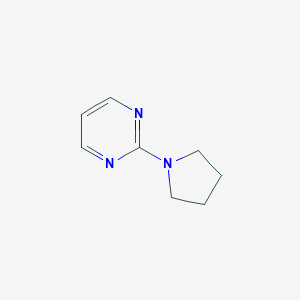

2-(Pyrrolidin-1-yl)pyrimidine

Descripción general

Descripción

2-(Pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a pyrrolidine group at the second position. This compound is of significant interest due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules.

Mecanismo De Acción

Target of Action

The primary targets of 2-(Pyrrolidin-1-yl)pyrimidine derivatives are a variety of enzymes and receptors. These include phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 . Additionally, these compounds act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor .

Mode of Action

The interaction of this compound with its targets results in a variety of changes. As antagonists of the vanilloid receptor 1, these compounds prevent the receptor from activating, thereby inhibiting the associated pain pathway . As modulators of the insulin-like growth factor 1 receptor, they can influence metabolic processes .

Biochemical Pathways

The action of this compound affects several biochemical pathways. By inhibiting phosphodiesterase type 5, it can increase the concentration of cyclic guanosine monophosphate (cGMP) in cells, affecting the nitric oxide pathway . Its action on isocitrate dehydrogenase 1 can influence the citric acid cycle .

Pharmacokinetics

The pyrrolidine ring structure is known to contribute to the stereochemistry of the molecule, which can influence its pharmacokinetic properties .

Result of Action

The molecular and cellular effects of this compound’s action are diverse due to its multiple targets. For example, its antioxidative properties can protect cells from oxidative stress . Its antibacterial properties can inhibit the growth of bacteria . Additionally, its effects on cell cycle have been characterized .

Análisis Bioquímico

Biochemical Properties

2-(Pyrrolidin-1-yl)pyrimidine has been shown to interact with various enzymes and proteins. For instance, derivatives of this compound have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They also inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Cellular Effects

The effects of this compound on cells are diverse and significant. It has been reported to have antioxidative and antibacterial properties . Moreover, it has been described to influence cell cycle .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves multiple interactions at the molecular level. Its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression contribute to its overall effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-1-yl)pyrimidine can be achieved through several methods. One common approach involves the reaction of pyrrolidine with 2-chloropyrimidine. This method typically requires the use of an organometallic catalyst and specific reaction conditions to facilitate the substitution reaction . Another method involves the formation of the pyrrolidine ring from acyclic precursors, enabling the preparation of this compound in a single step through intramolecular cyclization reactions .

Industrial Production Methods: Industrial production of this compound often relies on the reaction of pyrrolidine with 2-chloropyrimidine, followed by purification and isolation of the desired product. The use of scalable reaction conditions and efficient purification techniques is crucial for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: 2-(Pyrrolidin-1-yl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine group can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives .

Aplicaciones Científicas De Investigación

2-(Pyrrolidin-1-yl)pyrimidine has a wide range of scientific research applications, including:

Comparación Con Compuestos Similares

- 2-(Pyrrolidin-1-yl)pyridine

- 2-(Pyrrolidin-1-yl)pyrazine

- 2-(Pyrrolidin-1-yl)thiazole

Comparison: Compared to similar compounds, 2-(Pyrrolidin-1-yl)pyrimidine is unique due to its specific substitution pattern and the presence of both pyrimidine and pyrrolidine rings.

Actividad Biológica

2-(Pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a pyrrolidine moiety. This structural configuration is essential for its biological activity, influencing interactions with various biological targets.

Biological Activities

The biological activity of this compound and its derivatives has been investigated across several domains:

1. Anticancer Activity

- Mechanism : Studies indicate that compounds containing the pyrimidine core exhibit significant cytotoxic effects against various cancer cell lines. For instance, certain derivatives have shown IC50 values in the low micromolar range against breast (MCF-7), lung (A549), and colon (Colo-205) cancer cells .

- Case Study : A series of 4-aminopyrazolo[3,4-d]pyrimidine derivatives demonstrated potent growth inhibition against 60 human tumor cell lines, suggesting a promising anticancer profile .

2. Anti-inflammatory Properties

- Mechanism : Research has highlighted that some pyrimidine derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in inflammatory processes. For example, specific compounds have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

- Case Study : In vivo studies using carrageenan-induced paw edema models showed that certain pyrimidine derivatives exhibited anti-inflammatory effects similar to indomethacin, with effective doses (ED50) reported .

3. Antimicrobial Activity

- Mechanism : The antimicrobial efficacy of this compound has been assessed against various bacterial strains, revealing significant activity against both Gram-positive and Gram-negative bacteria.

- Case Study : Compounds synthesized from this scaffold displayed notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective growth inhibition at higher concentrations .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Key observations include:

| Compound | Modification | Biological Activity |

|---|---|---|

| 4-Bromo-2-(pyrrolidin-1-yl)pyrimidine | Bromine substitution at position 4 | Enhanced anticancer activity |

| 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine | Bromine substitution at position 5 | Similar reactivity but distinct selectivity profiles |

| 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine | Chlorine instead of bromine | Different electronic properties affecting reactivity |

These variations suggest that substituents on the pyrimidine ring can modulate pharmacological effects, emphasizing the importance of SAR studies in drug development.

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Inhibition of Enzymatic Activity : Many derivatives function as enzyme inhibitors, particularly targeting COX enzymes in inflammation and various kinases in cancer pathways.

- Interaction with Cellular Targets : The compound's ability to penetrate cellular membranes allows it to interact with intracellular targets, leading to altered signaling pathways associated with cell proliferation and apoptosis.

Propiedades

IUPAC Name |

2-pyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-2-7-11(6-1)8-9-4-3-5-10-8/h3-5H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXCZMYBFGWKKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the synthetic route described in the research paper for 2-(pyrrolidin-1-yl)pyrimidines?

A1: The research paper [] outlines a novel synthetic approach to produce 2-(pyrrolidin-1-yl)pyrimidines. This method employs N-(4,4-diethoxybutyl)pyrimidin-2-amine reacting with various (hetero)aromatic C-nucleophiles. This approach is significant because it offers a new route to synthesize these compounds, which may be advantageous for several reasons. While the paper does not delve into specific advantages, exploring novel synthetic routes for important chemical scaffolds like 2-(pyrrolidin-1-yl)pyrimidines can potentially lead to:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.